molecular formula C9H9F3N2OS B1481058 4-thioxo-1-(2,2,2-trifluoroethyl)-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one CAS No. 2097967-07-0

4-thioxo-1-(2,2,2-trifluoroethyl)-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No. B1481058
CAS RN: 2097967-07-0
M. Wt: 250.24 g/mol
InChI Key: KUXYMTRUDVVXEK-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure in many biological compounds . Pyrimidines and their derivatives are known to exhibit significant biological activity and are versatile objects for chemical modification .


Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Chemical Reactions Analysis

The reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine leads to the formation of a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines .

Scientific Research Applications

Antiviral Activity

Compounds similar to the one , such as 1,2,4-Triazolethiones, have been reported to possess antiviral properties . They can be active agents against a number of DNA and RNA viruses .

Anti-Infective Properties

These compounds might also be suitable as anti-infective drugs . They can potentially be used to treat infections caused by various microorganisms .

Anticancer Activity

Thiazolidinone scaffold, which is structurally similar to the compound , has been reported to have chemopreventive and chemotherapeutic effects on cancer . Additionally, some compounds with similar structures have shown promising results in in vitro anticancer activity screenings .

Anti-Diabetic Properties

Thiazolidinones have been reported to have anti-diabetic properties . They could potentially be used in the treatment of diabetes .

Anti-Inflammatory and Anticonvulsant Properties

Thiazolidinones have also been reported to have anti-inflammatory and anticonvulsant properties . They could potentially be used in the treatment of inflammation and convulsive disorders .

Antimicrobial Activity

Thiazolidinones have been reported to have antimicrobial properties . They could potentially be used in the treatment of various microbial infections .

Antihaemostatic Activity

Compounds similar to the one have been reported to possess antihaemostatic activity . They could potentially be used in the treatment of conditions related to blood clotting .

Antitubercular Activity

Some compounds with similar structures have been evaluated for antitubercular activity . They could potentially be used in the treatment of tuberculosis .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of similar compounds .

properties

IUPAC Name

4-sulfanylidene-1-(2,2,2-trifluoroethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2OS/c10-9(11,12)4-14-6-3-1-2-5(6)7(16)13-8(14)15/h1-4H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXYMTRUDVVXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)NC2=S)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-thioxo-1-(2,2,2-trifluoroethyl)-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
Reactant of Route 2
4-thioxo-1-(2,2,2-trifluoroethyl)-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
Reactant of Route 3
Reactant of Route 3
4-thioxo-1-(2,2,2-trifluoroethyl)-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
Reactant of Route 4
Reactant of Route 4
4-thioxo-1-(2,2,2-trifluoroethyl)-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
Reactant of Route 5
4-thioxo-1-(2,2,2-trifluoroethyl)-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
Reactant of Route 6
4-thioxo-1-(2,2,2-trifluoroethyl)-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one

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